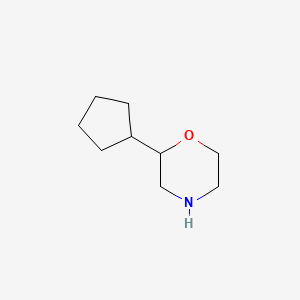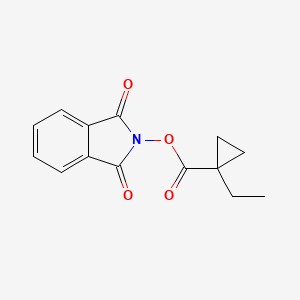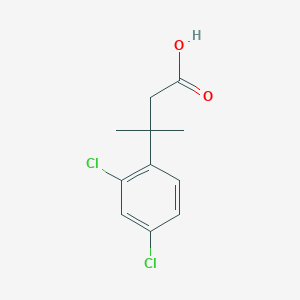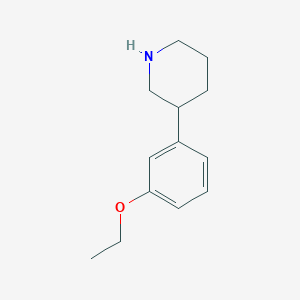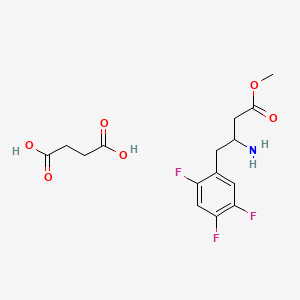
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a sulfamoyl group attached to a benzoate ester. It has garnered significant attention in scientific research and industry due to its versatile properties.
Méthodes De Préparation
The synthesis of Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate typically involves several stepsThe reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate: Similar structure but different positioning of the functional groups.
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate: Another isomer with a different arrangement of the bromine and fluorine atoms.
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate: A compound with a similar molecular formula but different structural configuration.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and its resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7BrFNO4S |
|---|---|
Poids moléculaire |
312.11 g/mol |
Nom IUPAC |
methyl 2-bromo-5-fluoro-3-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(10)3-6(7(5)9)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |
Clé InChI |
HQPIDCPDWHTXRU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
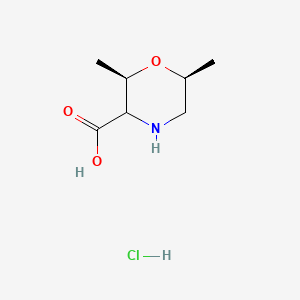
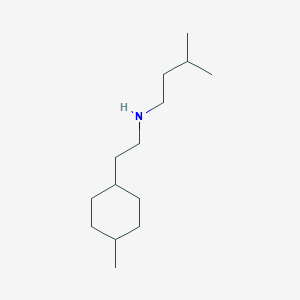

![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
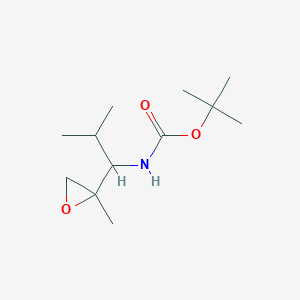
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
